Ethane, 2-chloro-1,1-di-p-tolyl-

Description

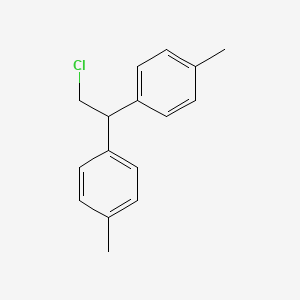

Ethane, 2-chloro-1,1-di-p-tolyl- is a halogenated hydrocarbon featuring a central ethane backbone substituted with one chlorine atom at the C2 position and two para-methylphenyl (p-tolyl) groups at the C1 position. For instance, compounds like 2-chloro-1,1-dimethoxyethane (CAS 97-97-2) and 2-chloro-1,1,1-trifluoroethane (CAS 75-88-7) share similarities in substitution patterns and synthesis pathways .

Properties

CAS No. |

6579-17-5 |

|---|---|

Molecular Formula |

C16H17Cl |

Molecular Weight |

244.76 g/mol |

IUPAC Name |

1-[2-chloro-1-(4-methylphenyl)ethyl]-4-methylbenzene |

InChI |

InChI=1S/C16H17Cl/c1-12-3-7-14(8-4-12)16(11-17)15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3 |

InChI Key |

HGQONKLBWYVIFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(CCl)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethane, 2-chloro-1,1-di-p-tolyl- typically involves the reaction of 2-chloroethane with p-tolyl magnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of Ethane, 2-chloro-1,1-di-p-tolyl- may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethane, 2-chloro-1,1-di-p-tolyl- undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction of the compound can lead to the formation of ethane derivatives with different substituents.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide, ammonia, or thiol compounds are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution: Products include 2-hydroxy-1,1-di-p-tolyl-ethane, 2-amino-1,1-di-p-tolyl-ethane, and 2-thio-1,1-di-p-tolyl-ethane.

Oxidation: Products include 2-chloro-1,1-di-p-tolyl-ethanone.

Reduction: Products include 2-chloro-1,1-di-p-tolyl-ethane derivatives with different substituents.

Scientific Research Applications

Ethane, 2-chloro-1,1-di-p-tolyl- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethane, 2-chloro-1,1-di-p-tolyl- involves its interaction with specific molecular targets. The chlorine atom and p-tolyl groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, leading to the formation of various derivatives. These reactions are facilitated by the electron-donating properties of the p-tolyl groups, which stabilize the transition state and enhance the reaction rate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key properties of Ethane, 2-chloro-1,1-di-p-tolyl- analogs:

Key Observations:

- Substituent Reactivity: The presence of electron-withdrawing groups (e.g., -F, -Cl) increases stability but reduces nucleophilic substitution rates. For example, 2-chloro-1,1,1-trifluoroethane’s fluorine substituents enhance thermal stability compared to non-fluorinated analogs .

- Synthetic Efficiency : Alkoxy-substituted chloroethanes (e.g., 2-chloro-1,1-dimethoxyethane) are synthesized via catalytic methods with >95% selectivity, minimizing dichloro byproducts .

Industrial and Regulatory Considerations

- 2-Chloro-1,1,1-trifluoroethane : Subject to EPA reporting requirements if used outside intermediate roles, highlighting regulatory scrutiny of halogenated hydrocarbons .

- 4,4'-DDMU : Remediation strategies using Fe/C/Pd catalysts demonstrate 90%+ degradation efficiency, addressing environmental contamination .

- 1,1-Dichloroethane : Despite structural simplicity, its use is declining due to toxicity concerns, contrasting with fluorinated analogs’ niche industrial roles .

Thermodynamic and Spectroscopic Data

- 2-Chloro-1,1-dimethoxyethane :

- Ethene, 2-chloro-1,1-difluoro- :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.